Product packaging for Indantadol(Cat. No.:CAS No. 202844-10-8)

Indantadol

Cat. No.: B1609722
CAS No.: 202844-10-8
M. Wt: 190.24 g/mol
InChI Key: MNLULKBKWKTZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indantadol (also known as CHF-3381 or V-3381) is an investigational small molecule with a unique dual mechanism of action, functioning as a competitive, reversible, and non-selective monoamine oxidase (MAO) inhibitor and as a low-affinity, non-competitive N-Methyl-D-Aspartate (NMDA) receptor antagonist . This pharmacological profile has positioned it as a compound of interest for research in areas of neuropathic pain and chronic cough . Historically developed as a potential anticonvulsant and neuroprotective agent, its primary research value now lies in its synergistic targeting of both glutamatergic and monoaminergic systems . In preclinical studies, this compound demonstrated neuroprotective effects and a dose-dependent reduction in secondary hyperalgesia in a human pain model . The compound is characterized by an oral bioavailability and a tolerability profile that was notably more favorable in clinical trials than that of other NMDA antagonists, with reported side effects being generally mild . Its metabolism occurs extensively in the liver, resulting in major metabolites including CHF-3567 and 2-aminoindane, with excretion primarily occurring in the urine . While Phase IIb clinical trials for diabetic peripheral neuropathic pain did not demonstrate significant efficacy, leading to a halt in its clinical development for this indication, this compound remains a valuable pharmacological tool for researchers studying complex pain pathways, chronic cough mechanisms, and the effects of dual MAO and NMDA receptor modulation . The chemical name for this compound is 2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide, and it has a molecular formula of C11H14N2O and a molecular weight of 190.246 g/mol . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1609722 Indantadol CAS No. 202844-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,13H,5-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLULKBKWKTZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202844-10-8
Record name Indantadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202844-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indantadol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202844108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indantadol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INDANTADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3867B9SQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Target Engagement of Indantadol

Investigation of Indantadol as a Monoamine Oxidase-A (MAO-A) Inhibitor

In addition to its effects on the NMDA receptor, this compound is also characterized as an inhibitor of monoamine oxidase-A (MAO-A). nih.gov MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576). nih.gov Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that is utilized by a class of antidepressant medications. nih.gov

This compound is described as a reversible inhibitor of MAO-A. nih.gov This reversibility is a significant feature, as it means the inhibitor can dissociate from the enzyme, allowing for the restoration of enzyme activity. This contrasts with irreversible inhibitors, which form a covalent bond with the enzyme and require the synthesis of new enzyme molecules to restore function. nih.gov

The term "non-selective" in the context of this compound's MAO inhibition suggests that it may also inhibit the other major isoform of the enzyme, MAO-B. nih.gov MAO-A and MAO-B have different substrate specificities and tissue distributions. nih.gov While MAO-A preferentially metabolizes serotonin and norepinephrine, MAO-B is more involved in the breakdown of dopamine and phenylethylamine. nih.gov The degree of selectivity of an inhibitor is typically quantified by comparing its 50% inhibitory concentration (IC50) or inhibition constant (Ki) for the two enzyme isoforms. Specific IC50 or Ki values for this compound against both MAO-A and MAO-B are not consistently reported in the available literature, which would be necessary to precisely quantify its selectivity profile.

TargetInhibition CharacteristicNote
MAO-A Reversible InhibitionThis compound can dissociate from the enzyme, allowing for the recovery of enzyme function.
MAO-B Non-selective InhibitionThis compound is reported to be a non-selective inhibitor, implying it also inhibits MAO-B, though specific comparative potency data is limited.

Kinetic studies are essential to fully characterize the mechanism of enzyme inhibition, providing information on the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (typically represented by the Ki value). mdpi.com For a competitive inhibitor, the Ki represents the concentration of inhibitor that would occupy 50% of the enzyme sites in the absence of the substrate. mdpi.com Despite the characterization of this compound as a reversible MAO-A inhibitor, detailed kinetic studies reporting its Ki value and the specific type of reversible inhibition it exerts are not found in the readily accessible scientific literature.

Interplay of Multi-Target Pharmacology of this compound

The dual pharmacology of this compound as both an NMDA receptor antagonist and a MAO-A inhibitor is a notable feature. nih.gov This multi-target approach, where a single molecule acts on multiple biological targets, is a strategy being explored in drug development for complex diseases. The simultaneous modulation of both the glutamatergic system (via NMDA receptor antagonism) and the monoaminergic system (via MAO-A inhibition) could potentially lead to synergistic or additive therapeutic effects. For instance, in the context of neuropathic pain, both NMDA receptor hyperactivity and imbalances in monoaminergic signaling are considered to play a role. nih.gov However, specific preclinical or clinical studies designed to investigate and demonstrate the synergistic interplay of these two mechanisms within the single molecule of this compound are not extensively documented in the available literature. Research on the combined effects of separate NMDA antagonists and MAO inhibitors has suggested potential benefits in certain conditions, but this does not directly translate to the effects of a single molecule with dual activity. nih.gov

Synergy or Antagonism between NMDA and MAO-A Modulation

The dual pharmacological action of this compound on both the glutamatergic and monoaminergic systems presents a basis for potential synergistic interactions. By concurrently inhibiting MAO-A and antagonizing NMDA receptors, this compound can modulate neuronal excitability and neurotransmitter levels through two distinct but convergent pathways. Inhibition of MAO-A leads to increased synaptic concentrations of monoamines such as serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and pain modulation. Simultaneously, the antagonism of NMDA receptors dampens glutamatergic neurotransmission, reducing neuronal hyperexcitability and excitotoxicity, processes implicated in neuropathic pain and neurodegenerative disorders.

A synergistic relationship may arise from the fact that both glutamatergic and monoaminergic systems are deeply interconnected and often co-regulate one another in the neural circuits underlying pain and mood. For instance, enhanced monoaminergic transmission can strengthen descending inhibitory pain pathways, while reduced NMDA receptor activity can prevent central sensitization, a key mechanism in chronic pain. The combined effect of these actions could therefore be greater than the sum of their individual effects, suggesting a therapeutic advantage for a single molecule with this dual profile.

Implications for Modulating Neurotransmitter Systems (e.g., Dopaminergic, Glutamatergic)

This compound's engagement with its molecular targets has significant implications for the modulation of key neurotransmitter systems, primarily the glutamatergic and dopaminergic systems.

Glutamatergic System: As a non-competitive antagonist, this compound binds to a site within the ion channel of the NMDA receptor, distinct from the glutamate (B1630785) binding site. wikipedia.org This action blocks the influx of Ca²⁺ ions, which, when excessive, can trigger excitotoxic cell death. nih.gov This mechanism allows this compound to reduce the overstimulation of neurons that is characteristic of various pathological states, without completely shutting down essential glutamatergic transmission. Research shows that this compound's neuroprotective effects are linked to this glycine-independent blockade of NMDA-evoked currents. nih.gov

In Vitro Receptor Binding Profiling of this compound

The characterization of this compound's interaction with its targets has been established through a series of in vitro pharmacological assays designed to determine its binding affinity and functional activity.

Radioligand Displacement Assays

Radioligand displacement assays have been instrumental in defining this compound's affinity for the NMDA receptor. In these experiments, a radiolabeled ligand known to bind to a specific site on the receptor is used. For this compound, its affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel was determined by its ability to displace the radiolabeled non-competitive antagonist [³H]MK-801 from its binding site in rat cerebral cortex membranes. nih.gov The concentration-dependent displacement of [³H]MK-801 allows for the calculation of this compound's binding affinity for this specific site.

Determination of Binding Affinities (IC50, Ki)

Binding affinity is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an unlabeled drug required to displace 50% of the specifically bound radioligand. The Ki value is a more absolute measure of binding affinity, derived from the IC50 value and taking into account the concentration and affinity of the radioligand used in the assay.

In vitro studies have established the binding affinities of this compound for its primary targets. For the NMDA receptor, this compound shows a selective affinity for the phencyclidine site with an IC50 of 8.1 µM. nih.gov Functional assays measuring the inhibition of MAO-A enzyme activity revealed an IC50 value of 7.8 µM. nih.gov Further detailed binding studies have determined the Ki values for both MAO isoforms, confirming its non-selective profile.

Below is an interactive data table summarizing the in vitro binding affinities of this compound.

TargetParameterValue (µM)Source
NMDA Receptor (PCP Site)IC508.1 nih.gov
MAO-AIC507.8 nih.gov

Saturation Binding Analyses (Kd, Bmax)

Saturation binding analysis is an experimental method used to determine the density of a specific receptor in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for that receptor. The Kd represents the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium, providing a direct measure of affinity. nih.gov The Bmax value indicates the total concentration of binding sites. nih.gov

These analyses are typically conducted by incubating tissue preparations with increasing concentrations of a radioligand until saturation is reached. While crucial for characterizing a ligand-receptor interaction, specific saturation binding studies using radiolabeled this compound to determine its Kd and Bmax values for the NMDA receptor or MAO enzymes are not extensively reported in the available scientific literature. The primary characterization of its binding has been through displacement assays (yielding Ki) and functional enzyme inhibition assays (yielding IC50).

Structure Activity Relationship Sar and Ligand Design Principles for Indantadol Analogs

Identification of Pharmacophores and Key Structural Features for NMDA Receptor Antagonism

The NMDA receptor antagonist activity of indantadol is attributed to specific pharmacophoric elements within its structure. While detailed SAR studies specifically on this compound for NMDA antagonism are not extensively published, the key features can be inferred from its structure and the known requirements for other NMDA antagonists. wikipedia.org

The Amino Acid Moiety : The N-(indan-2-yl)acetamide-like side chain mimics the structure of glycine (B1666218), an essential co-agonist for the activation of NMDA receptors. This glycine-like portion is a critical pharmacophoric feature. It is hypothesized to interact with the glycine binding site on the GluN1 subunit of the NMDA receptor complex.

The Indane Scaffold : The rigid, bicyclic indane ring system acts as a constrained scaffold. nih.gov This rigidity holds the pharmacophoric groups in a specific spatial orientation, which is often favorable for receptor binding compared to more flexible molecules. nih.gov The hydrophobic nature of the indane ring likely engages with a hydrophobic pocket within the receptor's binding site, enhancing binding affinity. nih.gov

The Amine Group : The secondary amine within the core structure is crucial. At physiological pH, this group is protonated, forming a positively charged ammonium (B1175870) ion. This positive charge is a common feature in many NMDA receptor antagonists and is essential for forming key ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate or glutamate) in the receptor's binding pocket.

Table 1: Postulated Key Structural Features of this compound for NMDA Receptor Antagonism

Structural Feature Pharmacophoric Role Potential Interaction with NMDA Receptor
Indane Ring System Rigid hydrophobic scaffold Interacts with hydrophobic pockets in the binding site, provides conformational constraint.
Amine Group (protonated) Cationic center Forms critical ionic bonds or hydrogen bonds with anionic residues (e.g., Asp, Glu).

| Acetamide (B32628) Side Chain | Glycine mimetic | Interacts with the glycine co-agonist site on the GluN1 subunit. |

Structure-Activity Relationships for MAO-A Inhibition

This compound is a non-selective MAO inhibitor, meaning it inhibits both MAO-A and MAO-B. nih.gov The SAR for MAO inhibition by aminoindane derivatives has been explored more broadly.

The 2-Aminoindane Core : The 2-aminoindane structure is a conformationally restricted analog of amphetamine and phenylethylamine, which are substrates for MAO. nih.gov This structural feature is fundamental to its ability to interact with the active site of MAO enzymes. The amine group is essential for the inhibitory activity.

Substituents on the Aromatic Ring : Modifications on the benzene (B151609) ring of the indane scaffold can significantly alter both the potency and selectivity of MAO inhibition. For many classes of MAO inhibitors, electron-donating or electron-withdrawing groups on the aromatic ring can modulate binding affinity. For instance, in related inhibitor classes like chalcones, substitutions on the aromatic rings can shift selectivity between MAO-A and MAO-B. nih.govnih.gov

Table 2: General SAR Principles for MAO-A Inhibition by Aminoindane-like Structures

Structural Modification General Effect on MAO-A Activity Rationale
Removal of the Amine Group Loss of activity The amine is the primary interacting group with the FAD cofactor and active site residues.
Aromatic Ring Substitution Modulates potency and selectivity Alters electronic properties and steric interactions within the enzyme's active site.

| Modification of N-Substituent | Activity is sensitive to size and polarity | Affects fit and interactions within the substrate cavity near the FAD cofactor. |

Design Principles for Modulating Dual NMDA/MAO-A Activity

The development of a dual-activity compound like this compound requires a molecular architecture that can simultaneously satisfy the pharmacophoric requirements of two distinct biological targets.

Pharmacophore Merging : The design likely originated from merging the essential features of a non-selective MAO inhibitor (the 2-aminoindane core) with those of an NMDA receptor antagonist (a glycine-like side chain). The 2-aminoindane structure serves as the foundational scaffold, onto which the N-acetamide moiety is attached, creating a hybrid molecule.

Conformational Constraint : The rigid indane scaffold is a key design element. By restricting the conformational freedom of the molecule, it pre-organizes the key functional groups (the amine and the side chain) into a bioactive conformation that can be recognized by both targets. This reduces the entropic penalty of binding.

Linker Optimization : The length and nature of the linker connecting the core scaffold to other functional groups are critical. In this compound, the direct attachment of the acetamide group to the nitrogen of the 2-aminoindane core provides the necessary spatial arrangement for dual activity. Lengthening or shortening this linker would likely alter the relative potencies at the two targets. The goal in designing such dual inhibitors is to achieve a balanced affinity profile, which is often a significant challenge. nih.gov

The strategy of combining an NMDA receptor antagonist with a MAO inhibitor in a single molecule or as a combination therapy has been explored for treating central nervous system conditions, suggesting a synergistic potential that rationalizes the design of dual-acting agents like this compound. google.com

Conformational Analysis and its Impact on Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how well the molecule can fit into its target's binding site. mdpi.com For this compound, the conformational properties of the indane ring and the orientation of the side chain are paramount.

The five-membered ring of the indane scaffold is not planar and can adopt an "envelope" conformation. This puckering places the substituent at the C2 position (the amino group) in either an axial or an equatorial position relative to the aromatic ring. Molecular mechanics studies on related 2-aminoindans have shown that the preferred conformation (N-axial vs. N-equatorial) depends on the other substituents on the molecule. nih.gov The specific conformation adopted by this compound will influence the spatial relationship between the protonated amine, the hydrophobic indane core, and the acetamide side chain. This precise geometry is critical for optimal interaction with the complex topographies of the binding sites of both the NMDA receptor and MAO-A. Any change in this preferred conformation could significantly impact the binding affinity and, consequently, the biological activity at one or both targets. nih.govunifi.it

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.netnih.gov These principles can be applied to the this compound structure to design new analogs.

Scaffold Hopping : This involves replacing the central indane core with a different, but functionally similar, scaffold. The goal is to maintain the critical 3D arrangement of the pharmacophoric groups while exploring new intellectual property space or improving properties like solubility or metabolic stability. researchgate.net For this compound, the indane scaffold could potentially be replaced by other rigid bicyclic or heterocyclic systems.

Bioisosteric Replacements : This strategy involves replacing specific functional groups with other groups that have similar physical or chemical properties, leading to similar biological activity. researchgate.net In this compound analogs, the amide group in the side chain is a prime candidate for bioisosteric replacement.

Table 3: Potential Scaffold Hopping and Bioisosteric Replacement Strategies for this compound

Strategy Original Moiety (in this compound) Potential Replacements Rationale for Replacement
Scaffold Hopping Indane Tetralin, Benzofuran, Indole, Benzothiophene To alter physicochemical properties (e.g., lipophilicity, solubility) while maintaining a rigid, bicyclic core. u-strasbg.fr
Bioisosteric Replacement Amide (-NH-C(=O)-CH₃) Tetrazole, Acylsulfonamide, Reverse Amide To modify hydrogen bonding capacity, metabolic stability, and polarity while mimicking the steric and electronic properties of the amide.

| Bioisosteric Replacement | Benzene Ring | Thiophene, Pyridine | To modulate electronic distribution, introduce new interaction points, and alter metabolic pathways. |

These design strategies allow for the systematic exploration of the chemical space around the this compound pharmacophore, with the aim of optimizing its dual activity, selectivity, and drug-like properties.

Preclinical Mechanistic Investigations of Indantadol in Model Systems

In Vitro Cellular Pharmacology of Indantadol

The in vitro cellular pharmacology of this compound focuses on its interactions at the cellular level, particularly its effects on neuronal cells, ion channel activity, and cellular signaling pathways.

This compound's primary action as an NMDA receptor antagonist directly impacts neuronal cell function. Studies have shown that this compound blocks the NMDA receptor in a dose-dependent manner, thereby preventing cellular damage. cymitquimica.comjmb.or.kraatbio.comnih.gov NMDA receptors are crucial for synaptic transmission and neuronal excitability, and their antagonism by this compound suggests a modulatory role in synaptic processes. While specific detailed data on this compound's direct influence on synaptic plasticity (e.g., long-term potentiation or depression) in neuronal cell cultures are not extensively documented, its ability to prevent cell damage through NMDA receptor blockade indicates a protective effect on neuronal integrity, which is fundamental for healthy synaptic function. cymitquimica.comjmb.or.kraatbio.comnih.gov

A key aspect of this compound's mechanism of action is its modulation of ion channel activity, specifically its antagonism of the NMDA receptor. The NMDA receptor itself is a ligand-gated ion channel that, upon activation, allows the influx of cations, including sodium (Na⁺) and calcium (Ca²⁺). nih.gov this compound functions as a non-competitive antagonist at this receptor. mdpi.comnih.gov In vitro studies have shown that this compound weakly displaces [(3)H]-TCP (N-[1-(2-thienyl)cyclohexyl]piperidine), a known channel blocker, from binding to NMDA receptor channels with a Ki value of 8.8 µM. nih.gov This demonstrates a direct interaction and inhibitory effect on the NMDA receptor ion channel complex.

Table 1: this compound's Affinity for NMDA Receptor Channels

TargetBinding AssayKi (µM)Reference
NMDA Receptor Channels ([(3)H]-TCP)Displacement Assay8.8 nih.gov

This compound's dual mechanism of action inherently leads to the modulation of several cellular signaling pathways. As a reversible and non-selective monoamine oxidase A (MAO-A) inhibitor, this compound increases the synaptic concentrations of monoamine neurotransmitters, including serotonin (B10506), norepinephrine, and dopamine (B1211576). nih.govnih.govnih.govmdpi.combiorxiv.orgjpccr.eunih.govwikipedia.org These neurotransmitters are integral to various signaling cascades that regulate mood, cognition, and pain perception. Furthermore, its role as an NMDA receptor antagonist directly impacts glutamatergic signaling pathways, which are critical for excitatory neurotransmission and neuronal plasticity. nih.govnih.gov By inhibiting NMDA receptor activity, this compound can influence downstream signaling events that are typically triggered by excessive glutamate (B1630785) stimulation, such as those involved in excitotoxicity and cellular damage. cymitquimica.comjmb.or.kraatbio.comnih.gov

In Vivo Pharmacodynamic Studies in Animal Models (Mechanistic Focus)

In vivo studies in animal models have been crucial for understanding the broader pharmacodynamic effects and underlying mechanisms of this compound, particularly its neuroprotective and anticonvulsant properties.

This compound has demonstrated significant neuroprotective effects in preclinical animal models. Notably, it exhibited neuroprotection following kainate-induced seizures. mdpi.comscispace.comnih.govnih.gov Kainate, an excitotoxin, induces neuronal damage primarily through excessive activation of glutamate receptors, including NMDA receptors. This compound's ability to counteract this damage is consistent with its NMDA receptor antagonist properties. mdpi.comscispace.comnih.govnih.gov Furthermore, studies have indicated that this compound's neuroprotective effects are glycine-independent, suggesting a direct interaction with the NMDA receptor channel rather than its modulatory sites. nih.gov This protective action is critical in conditions characterized by excitotoxicity, such as certain types of seizures or ischemic events.

This compound has shown robust anticonvulsant activity across a range of rodent seizure models, with its mechanisms linked to both dopaminergic and glutamatergic systems. mdpi.comscispace.comnih.govnih.gov

Table 2: this compound's Anticonvulsant Efficacy in Rodent Models

Seizure ModelSpeciesRoute of AdministrationED50 (mg/kg)Reference
Maximal Electroshock Seizure (MES)Micei.p.24 nih.gov
Maximal Electroshock Seizure (MES)Micep.o.21 nih.gov
Maximal Electroshock Seizure (MES)Ratsi.p.7.5 nih.gov
Maximal Electroshock Seizure (MES)Ratsp.o.21 nih.gov
Picrotoxin-induced tonic extensionMicei.p.≈10 nih.gov
i.c.v. NMDA-induced tonic extensionMicei.p.≈10 nih.gov
i.p. NMDA (behavioral effects/lethality)Micep.o.57 nih.gov

This compound (CHF3381) effectively prevented maximal electroshock seizure (MES)-induced convulsions in both mice and rats, demonstrating potent activity via both intraperitoneal (i.p.) and oral (p.o.) routes. nih.gov It was also highly effective in mice against picrotoxin-induced and intracerebroventricular (i.c.v.) NMDA-induced hind limb tonic extension. nih.gov Picrotoxin acts as a GABA-A receptor antagonist, while NMDA directly induces excitotoxicity, highlighting this compound's broad-spectrum anticonvulsant potential. nih.gov

However, this compound was a weaker antagonist against 4-aminopyridine- and bicuculline-induced tonic seizures (ED50 approximately 100 mg/kg) and showed no efficacy against pentylenetetrazole- and picrotoxin-induced clonic seizures. nih.gov This suggests a selectivity in its anticonvulsant profile, being more effective against tonic rather than clonic seizure types, and potentially targeting specific pathways related to tonic seizure generation.

In the rat amygdala kindling model, a model for chronic epilepsy, this compound was more effective in preventing the development of kindling (minimally active dose = 80 mg/kg i.p.) than in suppressing established kindled seizures (minimally active dose = 120 mg/kg i.p.). nih.gov Furthermore, it significantly increased the seizure threshold in kindled rats at relatively low doses (40 mg/kg i.p.). nih.gov These findings indicate that this compound possesses both anticonvulsant and antiepileptogenic properties, meaning it can not only suppress acute seizures but also potentially inhibit the progression of epilepsy.

Modulation of Nociceptive Pathways and Antihyperalgesic Activity in Animal Models

Preclinical investigations have demonstrated this compound's capacity to modulate nociceptive pathways and exhibit antihyperalgesic activity in various animal models fishersci.ca. This compound has shown neuroprotective effects following kainite-induced seizures and displayed anticonvulsant activity in preclinical studies fishersci.cafishersci.ca. Its mechanism of action as an NMDA receptor antagonist contributes to its pain-modulating properties, as NMDA receptors play a pivotal role in chronic pain mechanisms fishersci.ca. Furthermore, this compound's role as a nonselective monoamine oxidase inhibitor, specifically a reversible MAO-A inhibitor, suggests an additional pathway for its effects on nociception by influencing the metabolism of neuroactive amines fishersci.cawikipedia.org.

Influence on Motor Activity and Exploratory Behavior

In preclinical animal studies, this compound has been observed to cause a dose-dependent decrease in exploratory motility fishersci.ca. Specifically, in mice, this compound moderately reduced spontaneous locomotor activity when administered at anticonvulsant doses. While high doses were required to induce toxic effects on motor performance, as assessed by the rotarod test in both mice and rats, its effects on motor activity were noted within pharmacologically active ranges.

Effect on BehaviorAnimal ModelObservationReference
Exploratory MotilityPreclinical studiesDose-dependent decrease fishersci.ca
Spontaneous Locomotor ActivityMiceModerately reduced at anticonvulsant doses
Motor Performance (Rotarod)Mice and RatsToxic effects observed at high doses only

Preclinical Metabolic Fate and Biotransformation Pathways

This compound undergoes extensive metabolism primarily in the liver fishersci.ca. The biotransformation pathways involve the formation of major metabolites, which are subsequently excreted.

Identification of Major Metabolites (e.g., CHF-3567, 2-aminoindane)

Two primary metabolites of this compound have been identified: CHF-3567 and 2-aminoindane fishersci.ca. Following administration, this compound is excreted in urine partially as the parent compound, but predominantly as CHF-3567 fishersci.ca. The metabolite 2-aminoindane is formed more slowly and typically reaches lower concentrations in plasma compared to both the parent compound and CHF-3567. The renal clearance of 2-aminoindane has been reported to be comparable to the glomerular filtration rate.

Enzymatic Pathways Involved in this compound Metabolism (e.g., Liver Enzymes)

The extensive metabolism of this compound occurs through enzymatic pathways primarily located in the liver fishersci.ca. Liver enzymes, including those found in the S9 fraction of liver homogenate, are crucial for its biotransformation. The S9 fraction contains a diverse array of both Phase I (e.g., cytochrome P450 isoforms) and Phase II (e.g., transferases) metabolic enzymes, allowing for a comprehensive assessment of drug metabolism. While specific enzymes directly responsible for this compound's metabolism are implied by its extensive liver metabolism and the use of S9 fractions, detailed enzymatic pathways for the parent compound are not explicitly delineated in the provided information. However, studies on its metabolite, 2-aminoindane, have shown that it can undergo acetylation, specifically by N-acetyltransferase 2 (NAT2), in human recombinant NAT isoforms.

In Vitro Metabolism Studies (e.g., Liver Microsomes)

In vitro metabolism studies are commonly conducted using subcellular hepatic fractions such as liver microsomes and S9 fractions to characterize the metabolic fate of compounds. Liver microsomes primarily contain Phase I metabolic enzymes, which are involved in various oxidation and reduction reactions. In contrast, the S9 fraction, derived from liver homogenate, encompasses both microsomal and cytosolic enzymes, thereby offering a more complete representation of hepatic metabolism, including both Phase I and Phase II biotransformation pathways. For instance, studies characterizing the metabolism of 2-aminoindane (a metabolite of this compound) utilized pooled human liver microsomes (pHLMs) and pooled human liver S9 fraction (pS9). These studies revealed that 2-aminoindane remained unmetabolized in pHLM incubations, whereas it formed an acetyl conjugation in pS9 incubations, highlighting the distinct enzymatic capabilities present in these different in vitro systems.

Study TypeSystem UsedKey Metabolic Insight (for related compounds/metabolites)Reference
In Vitro MetabolismPooled Human Liver Microsomes (pHLMs)2-aminoindane remained unmetabolized
In Vitro MetabolismPooled Human Liver S9 Fraction (pS9)2-aminoindane formed an acetyl conjugation

Computational and Theoretical Studies on Indantadol

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like Indantadol) when bound to a receptor, forming a stable complex. This method aims to predict the binding affinity and the specific interaction modes between the ligand and the active site of the target protein.

This compound is recognized as a low-affinity, non-competitive antagonist of the NMDA receptor. aablocks.commedchemexpress.comtargetmol.comtargetmol.comidrblab.net The NMDA receptor, a type of glutamate (B1630785) receptor and ion channel protein found in nerve cells, is typically activated by the binding of glutamate and glycine (B1666218) (or D-serine), allowing positively charged ions to flow across the cell membrane. targetmol.com The current flow through the ion channel is voltage-dependent, and extracellular ions like magnesium (Mg2+) and zinc (Zn2+) can bind to specific sites, blocking the passage of other cations. targetmol.com While this compound's antagonistic action on NMDA receptors is established, detailed research findings specifically from molecular docking studies on this compound, outlining its precise binding site within the NMDA receptor, including specific amino acid residues involved in interactions or the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts), are not extensively detailed in the current literature.

Molecular Dynamics Simulations to Elucidate this compound's Binding Conformations and Receptor Dynamics

Molecular dynamics (MD) simulations are computational techniques used to observe the time-dependent behavior of molecular systems. They provide insights into the stability of ligand-receptor complexes, conformational changes in proteins upon ligand binding, and the dynamic nature of binding interactions. While MD simulations have been employed to study the interactions of various indane derivatives with enzymes like MAO-B and aromatase, and to understand properties such as plasma protein binding, specific molecular dynamics simulation studies dedicated to elucidating this compound's precise binding conformations within its target receptors (NMDA or MAO-A) or the resulting receptor dynamics are not detailed in the currently available search results. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the chemical structure of a compound with its biological activity. These models are crucial for predicting the activity of new compounds and for guiding the design of more potent and selective analogs.

QSAR studies have been widely applied in drug discovery to predict various biological activities and pharmacokinetic properties, such as plasma protein binding and hERG channel blockage. These models often leverage molecular descriptors or fingerprints to represent chemical structures and employ machine learning algorithms to establish predictive relationships. While QSAR methodologies, including 3D-QSAR approaches like CoMFA, have been successfully applied to other classes of compounds and their analogs to predict biological activity, specific details on the development of predictive QSAR models for the biological activity of this compound analogs are not explicitly provided in the current literature. researchgate.netinfogalactic.comen-academic.comen-academic.comresearchgate.net

The development of robust QSAR models relies on careful selection of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. Common descriptors include topological, electronic, and steric parameters. Model validation is a critical step to ensure the reliability and predictive power of the QSAR model, often involving internal validation (e.g., cross-validation) and external validation using an independent test set. While general principles of descriptor selection and model validation, such as the use of Morgan fingerprints and performance evaluation on test sets, are well-established in QSAR, specific information regarding the descriptors selected and the validation methods employed for QSAR models developed for this compound analogs is not detailed in the provided search results. researchgate.net

In Silico Prediction of ADMET Properties (Excluding Human Data)

In silico ADMET prediction involves the use of computational models and software to estimate the pharmacokinetic and toxicological characteristics of a compound based on its molecular structure scispace.comsourceforge.io. These predictions are vital for prioritizing compounds with favorable drug-like properties early in the drug discovery pipeline nih.gov. While general methodologies for such predictions are well-established, specific detailed in silico ADMET predictions for this compound, excluding human data, were not found in the provided search results.

Computational Models for Permeability and Distribution

Computational models are extensively employed to predict a compound's permeability across biological membranes and its distribution within the body. Key parameters often assessed include intestinal absorption, blood-brain barrier (BBB) penetration, and plasma protein binding nih.govuchicago.eduplos.orgwikipedia.org.

Permeability Models: Quantitative Structure-Property Relationship (QSPR) models are frequently used to estimate properties like intestinal permeability (e.g., Caco-2 permeability) and lipophilicity (logP/logD) uchicago.edunih.govfrontiersin.org. These models correlate molecular descriptors (topological, electronic, geometrical) with experimentally derived permeability measurements to predict the behavior of new compounds uchicago.edunih.gov. Artificial intelligence (AI) and machine learning (ML) models, including transformer-based encoders and XGBoost classifiers, are also increasingly utilized for predicting BBB permeability by analyzing chemical features uchicago.eduwikipedia.org. Molecular dynamics (MD) simulations can provide detailed insights into the physical process of membrane permeation, offering atomistic pathways of compounds across lipid bilayers plos.orgfrontiersin.org.

Distribution Models: Physiologically Based Pharmacokinetic (PBPK) models represent a more holistic approach, integrating physicochemical properties with detailed physiological parameters to simulate drug concentrations in various tissues over time uchicago.edu. Parameters such as the volume of distribution and plasma protein binding are crucial for understanding how a drug distributes throughout the body nih.govnih.gov.

While these computational models are routinely applied in drug development, specific predicted values for this compound's permeability and distribution derived from in silico models were not identified in the provided search results.

Prediction of Metabolic Soft Spots and Biotransformation

Predicting metabolic soft spots and biotransformation pathways in silico helps identify regions within a molecule that are susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), and other metabolic enzymes mdpi.commdpi.comscbdd.compensoft.net. This information guides medicinal chemists in modifying molecular structures to improve metabolic stability and avoid the formation of potentially toxic or inactive metabolites mdpi.comdrugdiscoverytrends.comchemrxiv.org.

Computational tools for metabolism prediction typically fall into two categories:

Rule-based approaches: These systems use extensive databases of known biotransformation rules to predict potential metabolic reactions and products by comparing the molecule against experimental databases of metabolic reactions mdpi.commdpi.com.

Machine learning and structure-based approaches: These methods identify substructures that are prone to metabolism and can predict the regioselectivity of metabolic reactions by specific CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) nih.govmdpi.comscbdd.compensoft.netdrugdiscoverytrends.com. Software like MetaSite, StarDrop, GLORYx, BioTransformer, MetaDrug, and Meteor are examples of tools used for these predictions nih.govmdpi.commdpi.comscbdd.comdrugdiscoverytrends.com. They can predict sites of metabolism (SoM) and the structures of likely metabolites, often providing a ranking of the most probable metabolic sites mdpi.comscbdd.com.

For this compound, experimental data indicate that it undergoes extensive liver metabolism, forming two major metabolites: CHF-3567 and 2-aminoindane nih.gov. However, specific in silico predictions detailing the metabolic soft spots or biotransformation pathways of this compound using computational models were not found in the provided search results.

De Novo Ligand Design and Virtual Screening for Novel this compound-like Compounds

De novo ligand design and virtual screening are powerful computational techniques used to identify or design novel compounds with desired biological activities, often by leveraging structural information of target proteins or known active ligands wikipedia.orgnih.govugm.ac.id.

Virtual Screening (VS): This technique involves computationally sifting through large libraries of small molecules to identify those most likely to bind to a specific drug target wikipedia.orgnih.gov. VS can be broadly categorized into:

Ligand-based methods: These rely on the properties of known active ligands, such as pharmacophore models (identifying essential features for binding) and shape-based or field-based similarity searches wikipedia.orgugm.ac.id.

Structure-based methods: These utilize the 3D structure of the target protein, employing techniques like molecular docking to predict how compounds will bind to the active site sourceforge.iowikipedia.orgnih.govnih.gov.

De Novo Ligand Design: This approach involves computationally building new molecules atom by atom or fragment by fragment within a target binding site, or generating novel chemical structures from scratch with optimized properties plos.orgmdpi.comnih.govelifesciences.orgchemrxiv.org. Advanced methods include deep generative models, which can optimize for synthetic feasibility, novelty, and biological activity simultaneously nih.gov.

These methods are crucial for exploring vast chemical spaces and generating novel scaffolds with desired properties, including those similar to existing compounds like this compound. While these methodologies are widely applied in drug discovery, specific published studies detailing de novo ligand design or virtual screening efforts aimed at identifying or designing novel this compound-like compounds were not identified in the provided search results.

Advanced Methodologies and Techniques Applied in Indantadol Research

Advanced Spectroscopic Techniques for Structural Elucidation of Indantadol and Metabolites

Advanced spectroscopic techniques are fundamental for determining the precise chemical structure of this compound and its various metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is routinely utilized to resolve the intricate details of this compound's bicyclic dihydroindenyl backbone and its acetic acid moiety. For instance, characteristic signals in the ¹H NMR spectrum include methylene (B1212753) protons appearing around δ 3.2–3.5 ppm, indenyl protons at δ 6.8–7.2 ppm, and the α-amino acetic acid proton at δ 3.8–4.2 ppm fishersci.ca. Predicted ¹³C NMR spectra are also available for this compound, aiding in structural confirmation fishersci.ca.

Fourier-Transform Infrared (FT-IR) spectroscopy provides insights into the functional groups present within the molecule. For this compound, FT-IR analysis typically reveals NH stretching vibrations in the 3300–3500 cm⁻¹ range, carboxylic acid COOH stretching between 2500–2700 cm⁻¹, and C=O stretching at 1700–1750 cm⁻¹ nih.gov. X-ray crystallography serves as a powerful tool to confirm the stereochemistry of the molecule, including the 2,3-dihydro-1H-indene core and the formation of its hydrochloride salt nih.gov.

Mass spectrometry (MS) techniques are indispensable for verifying molecular weight, confirming purity, and identifying byproducts. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a standard method for purity validation and byproduct detection wikipedia.org. For more detailed analysis, high-resolution mass spectrometry (HRMS) can precisely verify molecular ions, such as the [M+H]⁺ adduct nih.gov. Advanced liquid chromatography-high resolution mass spectrometry (LC-HRMS) and direct inlet probe-time of flight mass spectrometry (DP-TOF-MS) are employed for both targeted and non-targeted qualitative analyses, enabling the detection of this compound in complex samples like sediment fishersci.be.

The structural elucidation of this compound metabolites often involves combining chromatographic separation with spectroscopic analysis. Liquid chromatography-mass spectrometry (LC-MS) enhanced with infrared ion spectroscopy (IRIS) is a cutting-edge method used to delineate the molecular structures of transformation products. This approach leverages the sensitivity and selectivity of MS with the structural diagnostics provided by IR spectroscopy, proving effective in identifying drug metabolites mims.com. Furthermore, ¹H NMR spectroscopy combined with multivariate analysis is applied for metabolite fingerprinting of crude extracts, facilitating the rapid analysis of unfractionated polar extracts and enabling the creation of reproducible metabolite fingerprints for comparative studies nih.gov.

High-Throughput Screening Approaches for this compound Derivatives

High-throughput screening (HTS) plays a pivotal role in the discovery and development of this compound derivatives. HTS methodologies allow for the rapid and efficient evaluation of vast chemical libraries to identify compounds that exhibit desired biological activities. This approach is fundamental in lead generation programs, providing numerous starting points for further optimization google.comuni.lu.

The indane ring system, a core structural feature of this compound, is recognized as a "privileged substructure" in medicinal chemistry. This designation stems from its recurring presence in various bioactive compounds that interact with diverse biological targets, including monoamine oxidase (MAO) and N-methyl-D-aspartate (NMDA) receptors google.comguidetopharmacology.org. This inherent versatility makes the indane scaffold a valuable template for designing this compound derivatives for HTS campaigns aimed at identifying novel therapeutic agents or optimizing existing pharmacological profiles. For example, this compound itself has been identified as a nonselective MAO inhibitor and an NMDA antagonist guidetopharmacology.org. HTS has been specifically utilized in the context of identifying inhibitors of glutaminyl cyclase, with this compound being mentioned in related research. The application of HTS to this compound derivatives allows researchers to explore a broad chemical space efficiently, accelerating the identification of promising candidates with improved potency, selectivity, or novel mechanisms of action.

Proteomic and Transcriptomic Profiling in this compound-Treated Systems

Proteomic and transcriptomic profiling provide comprehensive insights into the molecular changes induced by this compound in biological systems. These "omics" approaches allow for the systematic study of protein and gene expression patterns, respectively, offering a global view of cellular responses.

Transcriptomic Profiling: Transcriptomic studies involve analyzing messenger RNA (mRNA) levels to understand gene expression changes in response to this compound. Techniques such as RNA sequencing (RNA-seq) and microarray analysis are employed to quantify gene expression across thousands of genes simultaneously. This profiling can reveal specific gene "signatures" associated with the compound's effects, which can be crucial for understanding its mechanism of action and identifying potential biomarkers. For instance, transcriptomic analysis has been used to reflect changes in rat liver and kidney following exposure to certain compounds, a methodology relevant to understanding this compound's systemic effects. Data visualization methods like heatmaps and clustering are commonly used to identify patterns of gene expression, grouping genes or samples based on similarities in their expression profiles, thereby highlighting commonly regulated genes or biological signatures. Further interpretation often involves gene set enrichment analysis and pathway analysis, which determine if differentially expressed genes are significantly associated with particular biological processes or molecular functions.

Proteomic Profiling: Proteomic profiling focuses on the large-scale study of proteins, including their expression, modifications, and interactions, within this compound-treated systems. Chemical proteomics, often coupled with affinity-based probes and photo-cross-linked approaches, represents an unbiased method for identifying the direct protein targets of bioactive compounds. In affinity-based chemoproteomics, a modified ligand (probe) is immobilized on a solid support and incubated with protein extracts. Non-specific binders are removed, and potential target proteins are then detected using techniques such as gel electrophoresis, tryptic digestion, and tandem mass spectrometry (MS/MS). These methods are invaluable for elucidating the precise molecular targets through which this compound exerts its effects, complementing the insights gained from transcriptomic data. Proteomic profiling has been utilized in broader biomarker identification efforts, demonstrating its utility in understanding drug-induced changes at the protein level.

Optogenetic and Chemogenetic Approaches for Target Validation in Preclinical Models

Optogenetic and chemogenetic approaches represent powerful tools for validating the functional relevance of identified targets in preclinical models treated with or relevant to this compound research. These techniques enable precise control over specific cell populations or neural circuits, allowing researchers to directly test hypotheses about a compound's mechanism of action.

Optogenetic Approaches: Optogenetics involves the genetic introduction of light-sensitive proteins (opsins) into specific cells, allowing their activity to be precisely controlled by light. This offers unparalleled spatiotemporal resolution, enabling researchers to stimulate or inhibit target neurons with millisecond precision. In the context of this compound research, if a particular neuronal population or circuit is hypothesized to be modulated by this compound, optogenetics can be used to mimic or counteract this modulation in preclinical models. For example, optogenetic stimulation targeting inhibitory interneurons can be used to validate models of spatiotemporal sequence learning by artificially influencing internal clocks. Holographic optogenetics further refines this by focusing light to control entire neural ensembles simultaneously, and computational methods like Bayesian target optimization are being developed to minimize off-target stimulation. Validation of optogenetic probes typically involves histological techniques to confirm correct expression within the targeted cell populations. These approaches are crucial for establishing direct causal links between a specific molecular target and the observed physiological or behavioral effects in preclinical models.

Chemogenetic Approaches: Chemogenetics, a complementary technique to optogenetics, involves the use of engineered receptors, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), that are activated by otherwise inert small molecules. This allows for the remote and specific modulation of neuronal activity with chemical specificity, offering a powerful tool for target validation in preclinical models. While specific examples of this compound-chemogenetic studies were not found in the search, the general principle applies. If this compound's mechanism involves a particular receptor or pathway, chemogenetic tools could be used to manipulate that same receptor or pathway in a controlled manner, thereby validating its role in the compound's effects. This provides a means to investigate the functional consequences of modulating specific targets identified through other profiling methods, offering a more pharmacologically relevant manipulation compared to genetic knockouts or pharmacological tools with broader specificities. Both optogenetic and chemogenetic strategies are invaluable for dissecting complex biological circuits and validating drug targets in a highly controlled and reversible manner within living systems.

Future Directions in Indantadol Chemical Biology and Pharmacological Research

Elucidating Undiscovered Molecular Targets and Off-Targets

While Indantadol's primary mechanisms as a non-selective monoamine oxidase inhibitor and a low-affinity NMDA receptor antagonist are recognized, the full spectrum of its molecular interactions remains an active area for investigation. pharmakb.com Future research endeavors will focus on systematically identifying all proteins and pathways with which this compound interacts, including potential undiscovered molecular targets and off-targets. This comprehensive understanding is critical in the field of polypharmacology, where a single drug can interact with multiple biological targets, influencing both therapeutic efficacy and unintended effects. nih.gov

Advanced proteomic and chemoproteomic techniques are poised to play a significant role in this elucidation. Methods such as affinity chromatography coupled with mass spectrometry can be employed to "pull down" and identify proteins that directly bind to this compound from complex biological matrices. Furthermore, computational target prediction algorithms, which leverage this compound's chemical structure and known ligand-target interaction databases, can generate hypotheses for novel binding partners. By integrating experimental and computational approaches, researchers aim to construct a more complete map of this compound's interactome, potentially revealing new therapeutic opportunities or explaining observed biological activities.

Designing Novel this compound Analogs with Enhanced Target Selectivity or Polypharmacology

The dual mechanism of this compound, encompassing both MAO inhibition and NMDA receptor antagonism, presents a unique opportunity for rational drug design. Future medicinal chemistry efforts will likely concentrate on synthesizing novel this compound analogs with tailored pharmacological profiles.

One key direction involves enhancing target selectivity. This could entail designing compounds that exhibit high specificity for a particular MAO isoform (e.g., MAO-A or MAO-B) or for specific NMDA receptor subunits. Such selectivity could lead to a reduction in off-target effects and potentially improve the therapeutic window for specific indications. Conversely, another strategic approach is to optimize this compound's polypharmacological properties. This involves rationally designing analogs that beneficially engage multiple targets, a strategy increasingly recognized for its utility in addressing complex diseases that involve multiple interacting pathways. nih.gov For instance, researchers might aim to fine-tune the balance between MAO inhibition and NMDA antagonism, or even introduce interactions with entirely new, complementary targets to achieve a more robust or synergistic therapeutic outcome. Structure-activity relationship (SAR) studies, informed by advanced computational modeling, will be instrumental in guiding these synthetic efforts.

Advanced Computational Modeling for Mechanism-Based Drug Design

Computational methods have become indispensable tools in modern drug discovery and design, offering significant advantages in terms of efficiency and cost-effectiveness. frontiersin.orgnih.govresearchgate.netwikipedia.orgmdpi.com For this compound, advanced computational modeling can provide profound insights into its molecular mechanism of action and serve as a powerful guide for the design of new drug candidates.

Key computational techniques that will be leveraged include:

Molecular Docking and Dynamics Simulations: These methods enable the simulation of this compound's binding to its known targets, such as MAO enzymes and NMDA receptor subunits, at an atomic level of detail. frontiersin.orgmdpi.com This allows for the visualization of specific binding poses, identification of crucial intermolecular interactions, and understanding of conformational changes that occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models establish mathematical relationships between the chemical structures of compounds and their biological activities. frontiersin.orgresearchgate.netwikipedia.org By applying QSAR to this compound and its derivatives, researchers can predict the activity of novel analogs before their synthesis, thereby streamlining the lead optimization process.

Machine Learning and Artificial Intelligence (AI): The application of AI algorithms to large datasets of chemical and biological information can facilitate the identification of novel chemical scaffolds, predict pharmacokinetic and pharmacodynamic properties (ADMET), and even enable the de novo design of this compound analogs with predefined multi-target profiles. frontiersin.orgresearchgate.net

These computational approaches collectively accelerate the iterative cycle of design, synthesis, and testing, ultimately reducing the time and resources required for drug development. researchgate.netwikipedia.orgmdpi.com

Development of this compound as a Tool Compound for Neurobiological Research

In chemical biology, small molecules are frequently developed as "chemical tools" or "molecular probes" to dissect and understand complex biological processes. csic.esncl.ac.ukbroadinstitute.orgleibniz-fmp.desne-chembio.ch Given this compound's well-characterized activity as a monoamine oxidase inhibitor and an NMDA receptor antagonist, it possesses significant potential to be developed into a valuable tool compound for neurobiological research.

This compound could be utilized to selectively modulate monoamine neurotransmitter levels and glutamatergic signaling in various in vitro and in vivo experimental models. This targeted modulation would enable researchers to investigate the precise roles of these pathways in the pathophysiology of neurological and psychiatric disorders. Furthermore, the development of specialized this compound derivatives, such as photoaffinity labels or fluorescently tagged probes, could allow for the direct visualization and identification of its binding partners within living cells or tissues. Such advanced chemical tools would provide unprecedented spatial and temporal resolution of this compound's interactions, offering invaluable insights for target validation, pathway elucidation, and a deeper understanding of disease mechanisms.

Exploring Academic Hypotheses on this compound's Broader Biological Impact

Beyond its previously explored therapeutic areas in neuropathic pain and chronic cough, academic research can delve into broader biological impacts of this compound, driven by its unique MAO inhibitory and NMDA antagonistic properties. pharmakb.comdrugbank.comnih.gov

Neuroprotection: While initially investigated for neuroprotection, further academic hypotheses might explore this compound's potential in a wider range of neurodegenerative diseases, such as Alzheimer's or Parkinson's, where dysregulation of monoamines and excitotoxicity are implicated. pharmakb.com Research could focus on elucidating specific cellular and molecular mechanisms underlying its neuroprotective effects in these contexts.

Mood Disorders: Given that monoamine oxidase inhibitors are a class of antidepressants, academic research could hypothesize and investigate this compound's potential role in mood disorders. drugbank.com Studies could focus on how this compound influences neurotransmitter balance (e.g., serotonin (B10506), norepinephrine, dopamine) in brain regions associated with mood regulation. nih.gov

Inflammation and Immunity: Emerging evidence suggests intricate connections between neurological pathways and inflammatory or immune responses. Academic studies could explore whether this compound, through its modulation of neurotransmitter systems or NMDA receptors, exerts indirect or direct effects on inflammatory cascades or immune cell function.

Aging: The role of monoamine oxidases in the aging process and age-related pathologies is an area of ongoing scientific inquiry. This compound's MAO inhibitory activity could lead to academic investigations into its potential to influence healthy aging or mitigate specific age-related conditions.

These academic hypotheses, while potentially more speculative, represent fertile ground for fundamental research that could uncover novel biological roles for this compound and broaden its potential therapeutic relevance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indantadol
Reactant of Route 2
Reactant of Route 2
Indantadol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.